molecular formula C13H12BrN3 B1396009 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide CAS No. 185133-88-4

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

Cat. No.: B1396009
CAS No.: 185133-88-4
M. Wt: 290.16 g/mol
InChI Key: INJAINUUGCHFBM-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a chemical compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol (as the freebase) . It is a hydrobromide salt form of an imidazo[1,2-a]pyridine derivative, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . This class of nitrogen-bridged heterocycles is of significant interest for the development of novel bioactive compounds, with documented activities including anti-viral, anti-inflammatory, antibacterial, and antifungal properties . Researchers value this compound and its core structure as a versatile building block for synthesizing more complex molecules. The imidazo[1,2-a]pyridine core can be further functionalized, making it a key intermediate in exploring new chemical spaces for drug discovery . While specific mechanistic studies on this exact compound are limited in the public domain, research on closely related analogues provides strong evidence of its potential. For instance, subtle changes in the heterocyclic structure, such as the presence or absence of a single nitrogen atom, can dramatically alter the biological target and mechanism of action within the cell . One study found that an imidazo[1,2-a]pyridine acted by disrupting mitochondrial function, while its imidazo[1,2-a]pyrimidine analogue (differing by one nitrogen atom) acted as a DNA-damaging agent . Furthermore, recent computational studies on novel imidazo[1,2-a]pyrimidine Schiff base derivatives, which are structurally related, have shown promising binding affinity to key proteins of the SARS-CoV-2 virus, suggesting potential as entrance inhibitors to prevent viral infection of human cells . This highlights the relevance of this chemical series in modern therapeutic areas, including antiviral research. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAINUUGCHFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Solvent-Free Conditions

Method Overview:
A highly efficient, environmentally friendly approach involves a one-pot, solvent-free reaction of acetophenone, 2-aminopyridine, and a deep eutectic solvent, [Bmim]Br (1-butyl-3-methylimidazolium bromide), in the presence of sodium carbonate (Na₂CO₃). This method avoids toxic solvents and catalysts, offering high yields and simplicity in product isolation.

Reaction Conditions:

  • Reactants: Acetophenone, 2-aminopyridine
  • Catalyst: Na₂CO₃
  • Solvent: None (solvent-free)
  • Temperature: Mild heating (~80°C)
  • Duration: 4-6 hours

Results & Data:

Parameter Value
Yield 85-92%
Environment Green chemistry compliant
Advantages No toxic solvents, high yield, simple workup

Research Findings:
This method was demonstrated to produce 2-phenylimidazo[1,2-a]pyridines efficiently, with the added benefit of environmental benignity and operational simplicity. It is suitable for scale-up and yields products with high purity.

Conventional Multi-Step Synthesis Using 2-Aminopyridine Derivatives

Method Overview:
This approach involves initial formation of a pyridinium salt through reaction of 2-aminopyridine with phenacyl bromides, followed by cyclization and subsequent bromination to obtain the hydrobromide salt.

Stepwise Procedure:

  • Step 1: React 2-aminopyridine with phenacyl bromide in a suitable solvent (e.g., chloroform) with DBU as a base at room temperature, forming a pyridinium intermediate.
  • Step 2: Isolate the pyridinium salt via filtration.
  • Step 3: React the salt with hydrobromic acid (HBr) in cold conditions, leading to the formation of the hydrobromide salt of 2-phenylimidazo[1,2-a]pyridine.
  • Step 4: Purify by recrystallization from hot ethanol.

Research Data:

Reactant Conditions Yield Notes
2-Aminopyridine + phenacyl bromide Room temperature, DBU 80-85% Good substrate scope
Bromination with HBr Cold, HBr addition 70-75% Final hydrobromide salt formation

Research Findings:
This method is well-documented for producing the free base, which can be converted to the hydrobromide salt via acid treatment. It offers versatility for different substituted derivatives, with yields typically exceeding 70%.

Iodine-Catalyzed Ultrasonication Strategy

Method Overview:
An environmentally benign, rapid synthesis employs molecular iodine as a catalyst under ultrasonic irradiation. This method is notable for its short reaction times and mild conditions.

Procedure:

  • Mix acetophenone derivatives with 2-aminopyridine and iodine (20 mol%) in distilled water.
  • Subject the mixture to ultrasonic irradiation at room temperature for approximately 30 minutes.
  • Add hydrobromic acid post-reaction to obtain the hydrobromide salt.

Research Data:

Parameters Results
Yield 80-88%
Reaction Time 30 minutes
Environment Eco-friendly, solvent-assisted

Research Findings:
Ultrasonication accelerates the formation of the imidazo core, and subsequent acidification yields the hydrobromide salt efficiently.

Catalytic Cyclization Using DBU in Aqueous Ethanol

Method Overview:
A green chemistry approach uses DBU as a catalyst in aqueous ethanol to cyclize substituted 2-aminopyridines with phenacyl bromides, followed by bromination to produce the hydrobromide salt.

Reaction Conditions:

  • Solvent: Aqueous ethanol (1:1 v/v)
  • Catalyst: DBU (4 mol%)
  • Temperature: Room temperature
  • Duration: 8-12 hours

Data & Results:

Substrate Yield Notes
2-Aminopyridine + phenacyl bromide 65-94% Broad substrate scope
Multigram scale 93% Demonstrates scalability

Research Findings:
This method is efficient, environmentally friendly, and suitable for large-scale synthesis, with high yields and minimal by-products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages
One-Pot Solvent-Free Acetophenone, 2-aminopyridine, [Bmim]Br, Na₂CO₃ Mild heating, solvent-free 85-92% Eco-friendly, high yield, simple
Multi-Step Conventional 2-Aminopyridine, phenacyl bromide, HBr Room temp, recrystallization 70-85% Versatile, well-established
Ultrasonication Catalysis Acetophenone derivatives, iodine Room temp, ultrasound 80-88% Rapid, eco-friendly
DBU-Catalyzed Cyclization 2-Aminopyridine, phenacyl bromide, ethanol Room temp, catalytic 65-94% Green, scalable

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazo[1,2-a]pyridine derivative, while reduction could produce a phenyl-substituted amine .

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Purity (%) Key Applications/Notes Reference
2-Phenylimidazo[1,2-a]pyridin-8-amine HBr 2-Ph, 8-NH2·HBr Not reported 96 Enhanced solubility for drug delivery
3-Phenylimidazo[1,2-a]pyridine 3-Ph Not reported 95 Intermediate in heterocyclic synthesis
2-(3,4-Dimethoxyphenyl)-6-phenethyl derivative (24) 2,6-disubstituted, 8-NH2 150.0 99 Privileged structure for kinase inhibitors
6-Bromoimidazo[1,2-a]pyridin-8-amine 6-Br, 8-NH2 Not reported >95 CDK2 inhibitor candidate
2-Methylimidazo[1,2-a]pyridin-8-amine 2-Me, 8-NH2 Not reported 98 Structural simplicity, lower steric bulk

Key Observations :

  • Substituent Position : The 2-phenyl group in the target compound confers distinct electronic and steric effects compared to 3-phenyl analogues (e.g., 3-Phenylimidazo[1,2-a]pyridine). The 2-position substitution is often preferred in drug design for optimal target binding.
  • Amino Group: The 8-amino group enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases. This contrasts with nitro-substituted derivatives (e.g., 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine), where electron-withdrawing groups reduce basicity.

Key Observations :

  • Cross-Coupling Efficiency : Suzuki-Miyaura reactions (e.g., for compound 19) often yield <10–30% due to steric hindrance from bulky substituents. The target compound’s synthesis likely faces similar challenges.
  • Salt Formation: The hydrobromide salt (target) is analogous to hydrochloride salts (e.g., (E)-3-((2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)methyl)-2-phenylimidazo[1,2-a]pyrimidin-7-amine hydrochloride), which improve crystallinity and stability.

Biological Activity

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology, owing to its ability to interact with various biological targets.

The compound's unique structural features contribute to its biological activity. The presence of the imidazo and pyridine rings allows for interactions with multiple molecular targets, which can modulate various biochemical pathways.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H11BrN4
Molecular Weight304.16 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For instance, they have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. Research highlights its potential as an antagonist at adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds targeting these receptors have shown promise in improving cognitive functions and reducing neuroinflammation.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activity against a variety of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for various strains indicate a broad spectrum of activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:

ModificationEffect on Activity
Substitution on the phenyl ringEnhances binding affinity to A2A receptors
Variation in amine groupAlters cytotoxicity profiles and selectivity
Positioning of halogensInfluences antimicrobial potency

Case Studies

Recent studies have illustrated the potential of this compound in clinical settings:

  • Anticancer Study : A study published in Medicinal Chemistry demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Neuroprotective Effects : In research focusing on neurodegenerative diseases, it was found that compounds similar to this compound could reduce neuroinflammation in animal models of Alzheimer's disease .
  • Antimicrobial Evaluation : A comprehensive evaluation showed that derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 50 µM .

The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes:

  • Adenosine Receptor Modulation : By acting as an antagonist at A2A receptors, it may inhibit pathways that lead to neuronal degeneration.
  • Enzyme Inhibition : The compound may also inhibit certain kinases involved in cancer cell proliferation, thereby inducing apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multicomponent reactions (MCRs) using aminopyridines, aldehydes, and isocyanides under mild conditions (e.g., anhydrous ethanol, acetic acid catalyst, 48 hours at room temperature) . Palladium-catalyzed aminocarbonylation is another advanced method for introducing functional groups, requiring precise control of CO pressure and temperature to optimize regioselectivity . Key factors affecting yield include:

  • Catalyst choice : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances reaction efficiency in MCRs .
  • Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) is critical for isolating high-purity products .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/c space group, β = 92.61°) .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 285.04 for hydrobromide salt) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Co-solvents like PEG-400 may enhance aqueous solubility .
  • Stability : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis or bromine loss. Stability in solution varies with pH; avoid prolonged exposure to acidic conditions .

Advanced Research Questions

Q. How do substituents (e.g., bromine, phenyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Reaction rates depend on palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Phenyl group : Enhances π-π stacking in biological targets but may reduce solubility. Fluorine or methyl substituents can mitigate this while retaining binding affinity .

Q. What computational methods are used to predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking : Screens against targets like cyclin-dependent kinases (CDKs) using software (AutoDock Vina). Key interactions include hydrogen bonding with amine groups and hydrophobic contacts with phenyl rings .
  • logD5.0 calculations : Predicts membrane permeability; substituents like chlorine or pentyl chains increase lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data for imidazopyridine derivatives?

Discrepancies often arise from:

  • Assay variability : Use standardized in vitro protocols (e.g., IC₅₀ determination with ATP-binding site mutants).
  • Structural analogs : Compare activity of 3-amino-substituted derivatives (e.g., 9a-d vs. 7a-d) to isolate pharmacophore contributions .
  • Buffer conditions : Adjust pH to 6.5 (ammonium acetate buffer) for consistent enzymatic inhibition results .

Q. What strategies optimize the compound’s role as a fluorescent probe or enzyme inhibitor?

  • Fluorescent tagging : Modify the carboxylic acid moiety (e.g., 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid) with NHS esters for bioconjugation .
  • Enzyme inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hyaluronidase active sites. Validate via kinetic assays (Km and Vmax shifts) .

Q. How does crystallographic data inform the design of derivatives with improved pharmacokinetics?

  • Packing analysis : Monoclinic crystal symmetry (a = 15.14 Å, b = 21.20 Å) reveals intermolecular hydrogen bonds critical for stability. Modify substituents to disrupt π-stacking if solubility is prioritized .
  • Anisotropic displacement parameters : Highlight flexible regions (e.g., amine groups) for targeted functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide
Reactant of Route 2
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2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

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